Isobutyrylshikonin Isobutyrylshikonin Isobutylshikonin is a hydroxy-1,4-naphthoquinone.
Brand Name: Vulcanchem
CAS No.: 52438-12-7
VCID: VC0150250
InChI: InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
SMILES: CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

Isobutyrylshikonin

CAS No.: 52438-12-7

Reference Standards

VCID: VC0150250

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

Isobutyrylshikonin - 52438-12-7

CAS No. 52438-12-7
Product Name Isobutyrylshikonin
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
Standard InChI InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
Standard InChIKey BVRYLTBIGIAADD-MRXNPFEDSA-N
Isomeric SMILES CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
SMILES CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Canonical SMILES CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Description Isobutylshikonin is a hydroxy-1,4-naphthoquinone.
Synonyms isobutyrylshikonin
PubChem Compound 479500
Last Modified Nov 11 2021
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